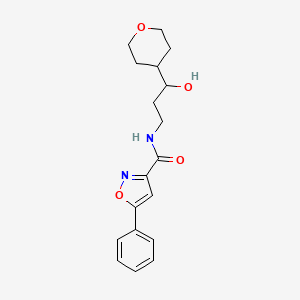

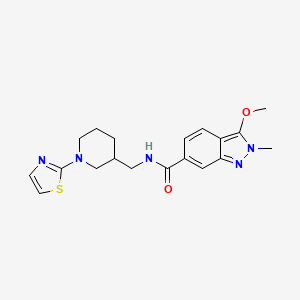

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

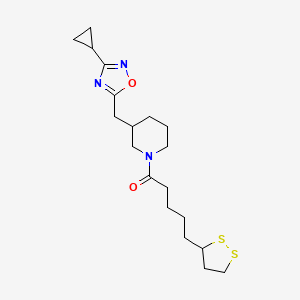

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-phenylisoxazole-3-carboxamide, also known as THPPPI, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. THPPPI is a member of the isoxazole family of compounds, which are known to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

Rapid and efficient synthesis methods, such as microwave-assisted synthesis, are essential for producing derivatives of complex compounds like N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5-phenylisoxazole-3-carboxamide. These methods can yield compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities in a shorter time compared to traditional synthesis methods (Jun Hu et al., 2011).

Cytotoxicity and Antimicrobial Activity

Compounds structurally related to the one have been explored for their cytotoxic and antimicrobial activities. For instance, the synthesis and characterization of new derivatives have shown potential applications in targeting cancer cells and combating microbial infections, indicating a broad spectrum of biomedical applications (Ashraf S. Hassan et al., 2014).

Antimicrobial and Antifungal Activities

The development of new compounds with enhanced antimicrobial and antifungal properties is crucial for addressing the challenge of resistant strains of bacteria and fungi. Studies have shown that novel synthetic routes can lead to compounds with significant inhibitory efficiency against both gram-positive and gram-negative bacteria, as well as fungi (Yasser H. Zaki et al., 2016).

Synthesis of Antiallergic Compounds

Research into the synthesis of compounds with antiallergic properties highlights the therapeutic potential of structurally complex molecules. These compounds, through various synthetic routes, have shown promising activity in preclinical models, suggesting their utility in developing new antiallergic medications (A. Nohara et al., 1985).

Synthesis of CCR5 Antagonists

The practical synthesis of compounds that act as CCR5 antagonists, which are crucial for HIV-1 infection treatment, demonstrates the importance of advanced synthetic methods in drug discovery. These methods allow for the efficient production of molecules with potential therapeutic applications (T. Ikemoto et al., 2005).

Wirkmechanismus

Target of Action

The compound’s primary target is the acetyl-CoA carboxylase (ACCase) . ACCase is a crucial enzyme in fatty acid metabolism, playing a pivotal role in the biosynthesis of long-chain fatty acids. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

The compound acts as an ACCase inhibitor . It binds to the ACCase enzyme, preventing it from catalyzing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the production of long-chain fatty acids.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the ACCase enzyme, the compound disrupts this pathway, leading to a decrease in the production of long-chain fatty acids. The downstream effects of this disruption can include changes in cell membrane composition and function, as well as alterations in energy metabolism.

Pharmacokinetics

Based on related compounds, it is likely that it undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . It is mainly excreted in the feces (>80%), with urinary excretion representing a minor route .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the ACCase enzyme, leading to a disruption in the fatty acid synthesis pathway . This can result in a decrease in the production of long-chain fatty acids, which can have various cellular effects, including changes in cell membrane composition and function, as well as alterations in energy metabolism.

Eigenschaften

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c21-16(13-7-10-23-11-8-13)6-9-19-18(22)15-12-17(24-20-15)14-4-2-1-3-5-14/h1-5,12-13,16,21H,6-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEKWJFZEDRDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2940855.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)

![N-(sec-butyl)-3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2940872.png)

![5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2940876.png)